molecular formula C10H15ClN2 B1652418 3-(Piperidin-2-yl)pyridine dihydrochloride CAS No. 143924-48-5

3-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B1652418
CAS No.: 143924-48-5
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-2-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-2-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for CNS Drug Discovery

(S)-3-(piperidin-2-yl)pyridine dihydrochloride, with the CAS number 31945-06-9, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. It serves as a crucial building block and research tool, primarily in the development of therapeutics targeting the central nervous system (CNS).[1] Its structural relationship to the natural alkaloid (-)-anabasine, found in certain species of the Nicotiana plant family, provides a foundation for its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).[2] This guide offers a comprehensive technical overview of its synthesis, characterization, pharmacology, and applications, designed to support researchers and drug development professionals in leveraging this valuable molecule.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[3] The specific stereochemistry of the (S)-enantiomer is critical, as biological systems often exhibit stereoselectivity, leading to significant differences in pharmacological activity and toxicological profiles between enantiomers.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 31945-06-9[1]
Molecular Formula C₁₀H₁₆Cl₂N₂[1]
Molecular Weight 235.15 g/mol [1]
IUPAC Name (2S)-2-(pyridin-3-yl)piperidine;dihydrochloride[4]
Synonyms (S)-Anabasine dihydrochloride[4]
Appearance White to off-white solid (typical)
Storage Store at 2-8°C, under inert gas[5]

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of enantiomerically pure (S)-3-(piperidin-2-yl)pyridine is a key challenge and a critical step in its application. Several stereoselective strategies have been developed, often focusing on the synthesis of the free base, (S)-anabasine, which is then converted to the dihydrochloride salt.

Conceptual Synthesis Workflow

A common approach involves the asymmetric synthesis of a chiral piperidine ring followed by its coupling to a pyridine moiety, or the enantioselective reduction of a pyridine precursor.

cluster_0 Asymmetric Synthesis of Chiral Piperidine Precursor cluster_1 Formation of (S)-Anabasine cluster_2 Final Salt Formation Chiral Auxiliary Chiral Auxiliary Chiral Precursor Chiral Precursor Chiral Auxiliary->Chiral Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Asymmetric Hydrogenation->Chiral Precursor Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Chiral Precursor Coupling Reaction Coupling Reaction Chiral Precursor->Coupling Reaction S_Anabasine (S)-Anabasine Coupling Reaction->S_Anabasine HCl Treatment HCl Treatment S_Anabasine->HCl Treatment Pyridine Moiety Pyridine Moiety Pyridine Moiety->Coupling Reaction Final Product (S)-3-(piperidin-2-yl)pyridine dihydrochloride HCl Treatment->Final Product

Caption: General strategies for the synthesis of (S)-3-(piperidin-2-yl)pyridine dihydrochloride.

Exemplary Synthetic Protocol: Asymmetric Reduction

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-protected 3-(1,2-dihydropyridin-2-yl)pyridine

  • To a solution of 3-bromopyridine in an appropriate aprotic solvent (e.g., THF), add a Grignard reagent such as isopropylmagnesium chloride.

  • After stirring, add a solution of a protected pyridine, such as N-Boc-pyridine, at low temperature.

  • Quench the reaction and purify the resulting dihydropyridine intermediate.

Step 2: Enantioselective Hydrogenation

  • In a high-pressure reactor, dissolve the N-protected dihydropyridine in a suitable solvent (e.g., methanol).

  • Add a chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).

  • Pressurize the reactor with hydrogen gas and heat to the desired temperature.

  • After the reaction is complete, filter the catalyst and remove the solvent.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-protected (S)-3-(piperidin-2-yl)pyridine in a suitable solvent (e.g., methanol or diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-3-(piperidin-2-yl)pyridine dihydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is paramount for its use in research and drug development. A combination of analytical techniques should be employed.

Analytical Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessment.The spectra should be consistent with the proposed structure, showing characteristic peaks for both the pyridine and piperidine rings. The integration of the peaks should correspond to the number of protons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) at m/z 162.23. Characteristic fragmentation patterns can further confirm the structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed under appropriate chromatographic conditions, indicating high purity.
Chiral HPLC Determination of enantiomeric excess (e.e.).Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers should be resolved. The e.e. is calculated from the peak areas of the two enantiomers.
Elemental Analysis Confirmation of elemental composition.The percentages of C, H, N, and Cl should be within acceptable limits of the theoretical values for C₁₀H₁₆Cl₂N₂.

Mechanism of Action and Pharmacology

The primary pharmacological activity of (S)-3-(piperidin-2-yl)pyridine and its derivatives stems from their interaction with nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor Agonism

(S)-Anabasine, the free base of the title compound, is a known agonist of nAChRs.[2] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and motor control.

  • (S)-Anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 nAChR subtype. [6]

  • It has been reported to have a higher affinity for the α7 subtype compared to nicotine.[6]

  • The EC₅₀ of (S)-anabasine for inducing depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs, is 0.7 µM.[7]

S_Anabasine (S)-3-(piperidin-2-yl)pyridine (as free base) nAChR Nicotinic Acetylcholine Receptor (nAChR) S_Anabasine->nAChR Binds to receptor Ion_Channel_Opening Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) nAChR->Ion_Channel_Opening Conformational change Neuronal_Depolarization Neuronal Depolarization Ion_Channel_Opening->Neuronal_Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Neuronal_Depolarization->Neurotransmitter_Release Physiological_Effects Physiological & Cognitive Effects Neurotransmitter_Release->Physiological_Effects

Caption: Simplified signaling pathway of (S)-3-(piperidin-2-yl)pyridine at nAChRs.

Applications in Research and Drug Development

The unique structural and pharmacological properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride make it a valuable tool in several areas of research and development.

  • CNS Drug Discovery: It is a key intermediate in the synthesis of novel compounds targeting CNS disorders.[1] The piperidine-pyridine scaffold is a common feature in many biologically active molecules.

  • nAChR Research: As a selective nAChR agonist, it is used to study the structure, function, and pharmacology of these receptors.[1] This research is crucial for understanding the role of nAChRs in various neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

  • Scaffold for Library Synthesis: The molecule can be readily functionalized at various positions on both the piperidine and pyridine rings, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling

Given its biological activity, (S)-3-(piperidin-2-yl)pyridine dihydrochloride should be handled with care by trained personnel in a laboratory setting.

  • Toxicity: The free base, anabasine, is known to be toxic. The intravenous LD₅₀ of (-)-S-anabasine in mice is reported to be 16 +/- 1.0 mg/kg.[8]

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Conclusion

(S)-3-(piperidin-2-yl)pyridine dihydrochloride is a valuable and versatile chiral building block for researchers and drug developers. Its well-defined stereochemistry and inherent biological activity as a nicotinic acetylcholine receptor agonist make it a powerful tool for the exploration of novel CNS therapeutics. A thorough understanding of its synthesis, characterization, and pharmacology, as outlined in this guide, is essential for its effective and safe utilization in advancing the frontiers of neuroscience and medicinal chemistry.

References

  • (S)-3-(Piperidin-2-yl)pyridine dihydrochloride. MySkinRecipes. [Link]

  • (+-)-Anabasine | C10H14N2 | CID 2181. PubChem - NIH. [Link]

  • Varenicline | C13H13N3 | CID 5310966. PubChem - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Varenicline. Pharmaffiliates. [Link]

  • 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412. PubChem. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • Anabasine. Wikipedia. [Link]

  • Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. PubMed Central. [Link]

  • (±)-anabasine 2-(3-pyridinyl)piperidine. The Good Scents Company. [Link]

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed. [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.gov. [Link]

  • Relative potency estimates for anabaseine, anabasine and nicotine on... ResearchGate. [Link]

  • (S)-3-(Piperidin-2-yl)pyridine. Pharmaffiliates. [Link]

  • (+-)-Anabasine | C10H14N2 | CID 2181. PubChem. [Link]

  • Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

An In-depth Technical Guide to Anabasine Dihydrochloride: Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical structure of anabasine dihydrochloride.

This guide provides a comprehensive technical overview of anabasine dihydrochloride, a compound of significant interest to researchers in neuropharmacology, toxicology, and drug development. We will delve into its core chemical structure, physicochemical properties, and the analytical techniques essential for its characterization. The information presented herein is synthesized from authoritative sources to ensure scientific accuracy and provide actionable insights for laboratory professionals.

Unveiling the Molecular Architecture: The Chemical Structure of Anabasine

Anabasine is a piperidine and pyridine alkaloid, and its dihydrochloride salt is the form commonly used in research due to its increased stability and solubility. The fundamental structure of anabasine consists of a pyridine ring linked to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine.

The chemical formula for anabasine is C10H14N2. Its dihydrochloride salt has the formula C10H14N2·2HCl. The addition of two hydrochloride molecules protonates the two nitrogen atoms within the structure, significantly influencing its chemical behavior.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.

  • Piperidine Ring: A six-membered saturated heterocyclic ring containing one nitrogen atom.

  • Chiral Center: The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning anabasine exists as two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine. The naturally occurring form is predominantly (S)-(-)-anabasine.

Below is a DOT script to visualize the chemical structure of anabasine dihydrochloride.

Anabasine_Dihydrochloride N1 N C2 C N1->C2 H1_N1 H+ N1->H1_N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C_alpha C C6->C_alpha N_piperidine N+ C_delta C N_piperidine->C_delta H_N_piperidine H+ N_piperidine->H_N_piperidine H_piperidine H2 C_alpha->N_piperidine C_beta C C_beta->C_alpha C_gamma C C_gamma->C_beta C_delta->C_gamma Cl1 Cl- Cl2 Cl-

Caption: Chemical structure of Anabasine Dihydrochloride.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of anabasine dihydrochloride is critical for its handling, formulation, and experimental application.

PropertyValueSource
IUPAC Name 3-(piperidin-2-yl)pyridine;dihydrochloridePubChem
Molecular Formula C10H16Cl2N2PubChem
Molecular Weight 235.16 g/mol PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 262-265 °C (decomposes)Sigma-Aldrich
Solubility Soluble in waterPubChem
pKa 8.7 (piperidine N), 3.2 (pyridine N)DrugBank

Synthesis and Purification: A High-Level Workflow

The synthesis of anabasine dihydrochloride for research purposes typically starts from commercially available anabasine, which is then converted to its dihydrochloride salt. The rationale behind using the salt form is its enhanced stability and aqueous solubility, which is crucial for preparing stock solutions and buffers in experimental settings.

Experimental Workflow: Salt Formation

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation start Start: (S)-Anabasine dissolve Dissolve in Anhydrous Ethanol start->dissolve react Add Ethanolic HCl (2 eq.) Dropwise at 0°C dissolve->react precipitate Precipitation of Salt react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry under Vacuum wash->dry end_product Anabasine Dihydrochloride dry->end_product

Caption: High-level workflow for the synthesis of anabasine dihydrochloride.

Step-by-Step Protocol:
  • Dissolution: (S)-Anabasine is dissolved in anhydrous ethanol in a reaction vessel. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with the salt formation and crystallization process.

  • Acidification: The solution is cooled to 0°C in an ice bath. A solution of hydrochloric acid in ethanol (ethanolic HCl) is added dropwise with constant stirring. The stoichiometry is crucial; two equivalents of HCl are required to protonate both nitrogen atoms. The slow, cooled addition helps to control the exothermic reaction and promotes the formation of well-defined crystals.

  • Precipitation: As the ethanolic HCl is added, anabasine dihydrochloride precipitates out of the solution due to its lower solubility in ethanol compared to the free base.

  • Isolation: The precipitate is collected by vacuum filtration.

  • Washing: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material or excess HCl. Using cold ethanol minimizes the loss of the product, as solubility increases with temperature.

  • Drying: The final product is dried under vacuum to remove any residual solvent, yielding a stable, crystalline powder.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized anabasine dihydrochloride must be confirmed using a suite of analytical techniques. This self-validating system ensures the quality of the compound for subsequent experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure. The protonation of the nitrogen atoms results in characteristic downfield shifts of the adjacent protons and carbons in the NMR spectra.

  • ¹H NMR: Expect to see distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The N-H protons will appear as broad signals.

  • ¹³C NMR: The spectrum will show ten distinct carbon signals corresponding to the molecular structure. The carbons adjacent to the protonated nitrogens will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present. Key expected peaks include:

  • N-H stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is characteristic of the N⁺-H stretching in the hydrochloride salt.

  • C=N and C=C stretch: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

  • C-N stretch: Aliphatic C-N stretching will be observed around 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation (anabasine + H⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Biological Context: Mechanism of Action

Anabasine is a nicotinic acetylcholine receptor (nAChR) agonist. Its structural similarity to nicotine allows it to bind to and activate these receptors, which are ligand-gated ion channels found throughout the central and peripheral nervous systems. The dihydrochloride salt is the form typically used in in-vitro and in-vivo studies to investigate its pharmacological and toxicological effects. The protonated nitrogens are key for its interaction with the negatively charged amino acid residues in the nAChR binding pocket.

Mechanism_of_Action Anabasine Anabasine Dihydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Agonist Binding Binds to α4β2 and other nAChR subtypes nAChR->Binding Activation Receptor Activation & Channel Opening Binding->Activation IonFlux Influx of Na+ and Ca2+ Activation->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter Response Physiological/Toxicological Response Neurotransmitter->Response

Caption: Simplified signaling pathway for anabasine's mechanism of action.

Handling and Safety Considerations

Anabasine dihydrochloride is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion

Anabasine dihydrochloride is a vital tool for research into the function and pharmacology of nicotinic acetylcholine receptors. A comprehensive understanding of its chemical structure, properties, and appropriate analytical characterization is paramount for ensuring the validity and reproducibility of experimental results. The methodologies and information presented in this guide provide a solid foundation for researchers working with this compound.

References

  • National Center for Biotechnology Information. (n.d.). Anabasine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anabasine. Drug Information Portal. Retrieved from [Link]

The Anabasine Monograph: Technical Properties & Characterization of 3-(Piperidin-2-yl)pyridine

[1]

Executive Summary

3-(Piperidin-2-yl)pyridine , commonly known as Anabasine , is a minor tobacco alkaloid and a structural isomer of nicotine.[1][2][3][4] Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, imparting distinct physicochemical properties and pharmacological profiles.[3][4][5][6][7] Primarily isolated from Nicotiana glauca (Tree Tobacco), it serves as a critical biomarker for tobacco consumption (distinguishing natural tobacco use from nicotine replacement therapy) and a scaffold for nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a rigorous technical analysis of its properties, extraction protocols, and analytical characterization.

Part 1: Molecular Identity & Structural Analysis

Anabasine is a chiral alkaloid consisting of a pyridine ring substituted at the 3-position by a piperidine ring.[1][2][4] The chiral center is located at the C2 position of the piperidine ring.

FeatureSpecification
IUPAC Name 3-(piperidin-2-yl)pyridine
Common Name Anabasine; Neonicotine
CAS Number 494-52-0 (S-isomer); 13078-04-1 (racemic)
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Chirality Natural anabasine is predominantly (S)-(-) .
Structural Isomerism: Anabasine vs. Nicotine

While both molecules share the 3-pyridyl moiety, the saturation and ring size of the substituent define their reactivity.

  • Nicotine: N-methylpyrrolidine ring (Tertiary amine).[1]

  • Anabasine: Piperidine ring (Secondary amine).[1]

Key Consequence: The secondary amine in anabasine allows for direct derivatization (e.g., acylation) without prior demethylation, a feature utilized in forensic analysis to distinguish it from nicotine.

structure_comparisoncluster_0Nicotine (C10H14N2)cluster_1Anabasine (C10H14N2)NPyridine RingPN-Methylpyrrolidine(Tertiary Amine)N->P3-positionP2Piperidine(Secondary Amine)P->P2Structural Difference:Ring Expansion & DemethylationN2Pyridine RingN2->P23-position

Figure 1: Structural relationship between Nicotine and Anabasine highlighting the amine classification difference.

Part 2: Physicochemical Properties[1][12]

The physical behavior of anabasine is governed by its basicity and lipophilicity.

Table 1: Core Physical Constants
PropertyValueContext/Notes
Physical State Viscous liquidColorless when fresh; darkens/browns upon oxidation (air exposure).[1][8]
Boiling Point 270–272 °CSignificantly higher than nicotine (247 °C) due to H-bonding potential of the secondary amine.[1]
Density 1.0455 g/mLAt 20 °C.
Solubility MiscibleSoluble in water, ethanol, chloroform, and benzene.
pKa (Piperidine N) ~11.0Highly basic secondary amine.[1] Protonated at physiological pH.[1]
pKa (Pyridine N) ~3.5Weakly basic aromatic nitrogen.[1]
LogP ~0.97Moderate lipophilicity; crosses blood-brain barrier (BBB).[1]
Reactivity Profile
  • Oxidation: The secondary amine is susceptible to oxidation, forming N-oxides or dehydrogenating to anabaseine (imine form).[1] Storage under inert gas (Ar/N₂) at 4°C is mandatory to prevent browning.[1]

  • Salt Formation: Readily forms crystalline salts with acids (e.g., Anabasine picrate, Anabasine hydrochloride), which are preferred for long-term storage.[1]

Part 3: Extraction & Purification Protocol (Self-Validating)

Objective: Isolate anabasine from Nicotiana glauca leaves using an Acid-Base Differential Extraction. Validation Principle: This protocol utilizes the specific pKa values of anabasine to selectively move the molecule between aqueous and organic phases, ensuring removal of non-alkaloidal impurities (chlorophyll, fats) and neutral compounds.

Reagents
  • Dried N. glauca leaves (ground).[1]

  • 0.5 M H₂SO₄ (Acid Phase).[1]

  • CHCl₃ or Dichloromethane (DCM) (Organic Phase).[1]

  • NaOH pellets (Basification).[1]

Step-by-Step Methodology
  • Acidic Leaching (Protonation):

    • Macerate 10g of plant powder in 100mL of 0.5 M H₂SO₄ for 24 hours.

    • Mechanism: pH < 3 ensures both the piperidine (pKa ~11) and pyridine (pKa ~3.[1]5) nitrogens are fully protonated (dicationic form).[1] The salt is highly water-soluble.[1] Lipids and chlorophyll remain in the solid plant matrix.

    • Filtration: Filter the mixture; discard solids.[1]

  • Defatting (Optional but Recommended):

    • Wash the acidic filtrate with 20mL CHCl₃.

    • Mechanism: At pH < 3, anabasine remains in the aqueous layer. Neutral organics move to the CHCl₃. Discard the organic layer.[1]

  • Basification (The Critical Switch):

    • Add NaOH to the aqueous phase until pH > 12. Monitor with a digital pH meter.[1]

    • Mechanism: pH must exceed the pKa of the piperidine nitrogen (11.0) to ensure the molecule is in its free base form (uncharged). If pH is only ~9, the piperidine ring remains protonated and will not extract into the organic solvent.

  • Organic Extraction:

    • Extract the basic aqueous solution with 3 x 30mL CHCl₃.

    • Collect organic layers.[1] Dry over anhydrous Na₂SO₄.[1]

  • Solvent Removal:

    • Evaporate solvent under reduced pressure (Rotary Evaporator) to yield crude anabasine oil.[1]

extraction_protocolStartPlant Material(N. glauca)AcidAdd 0.5M H2SO4(pH < 2)Start->AcidFiltrateAqueous Filtrate(Anabasine-H2++)Acid->FiltrateProtonationWashWash with CHCl3(Remove Fats)Filtrate->WashBaseBasify with NaOH(pH > 12)Wash->BaseAqueous LayerExtractExtract with CHCl3(Free Base Transfer)Base->ExtractDeprotonationEndEvaporate SolventYield: Anabasine OilExtract->End

Figure 2: Acid-Base extraction logic flow relying on pKa manipulation.[1]

Part 4: Pharmacology & Toxicology[3][4][5][15][16]

Anabasine acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][2][4][5][9][10]

Mechanism of Action[16][18]
  • Receptor Affinity: High affinity for muscle-type nAChRs and neuronal

    
     nAChRs.[1] Lower affinity for 
    
    
    compared to nicotine.[1]
  • Physiological Effect:

    • Depolarization: Binds to the receptor, opening the ion channel (

      
       influx).
      
    • Desensitization: Prolonged exposure leads to a persistent depolarizing block (neuromuscular blockade).[1]

  • Toxicity: Causes "Crooked Calf Disease" in livestock (teratogenic effect causing skeletal deformities due to fetal muscle paralysis).[1] In humans, acute toxicity manifests as salivation, tremors, and respiratory failure (asystole).

Part 5: Analytical Methodologies

Distinguishing anabasine from nicotine is a common analytical challenge.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)[1][7][14]
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (M+): m/z 162 (Strong).[1]

    • Base Peak: Often m/z 84 (Tetrahydropyridinium ion) or m/z 133 (loss of ethyl radical equivalent/ring opening), depending on ionization energy.

    • Differentiation: While nicotine also has M+ 162 and base peak m/z 84, the retention times differ significantly (Anabasine elutes later due to higher BP).

    • Derivatization:[11] Trifluoroacetic anhydride (TFAA) will react with the secondary amine of anabasine (shifting M+ to 258) but not with the tertiary amine of nicotine. This is the gold-standard confirmation method.

Biomarker Utility

Anabasine is present in tobacco plant material but is not present in pharmaceutical grade nicotine (NRT patches/gums).[1]

  • Positive Anabasine Test: Indicates recent use of tobacco products (cigarettes, cigars).

  • Negative Anabasine / Positive Cotinine: Indicates use of Nicotine Replacement Therapy (NRT).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205586, Anabasine.[1] Retrieved from [Link]

  • Mizrachi, N., Levy, S., & Goren, Z. Q. (2000). Fatal poisoning from Nicotiana glauca leaves: identification of anabasine by gas-chromatography/mass spectrometry.[3][12] Journal of Forensic Sciences.[1][12] Retrieved from [Link]

  • Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids.[1] PMC.[1] Retrieved from [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes.[3] American Journal of Public Health.[1] Retrieved from [Link]

Technical Monograph: 3-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Anabasine Dihydrochloride CAS Registry Number: 15251-47-5 (Dihydrochloride) / 494-52-0 (Free Base) Molecular Formula:



Executive Summary

3-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine HCl) is a potent piperidine alkaloid and a structural isomer of nicotine. Historically identified as the primary toxic agent in Nicotiana glauca (Tree Tobacco), it serves as a critical reference standard in nicotinic acetylcholine receptor (nAChR) pharmacology.

While structurally similar to nicotine, Anabasine exhibits a distinct pharmacological profile, characterized by full agonism at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 nAChRs  and partial agonism at 

subtypes.[1] Its toxicological significance is dual-faceted: it is a potent neurotoxin capable of inducing depolarizing neuromuscular blockade and a notorious teratogen responsible for "crooked calf disease" (arthrogryposis) in livestock.

Expert Insight: Researchers often default to murine models for teratogenicity screening. However, for Anabasine, rat models are non-predictive for skeletal malformations.[2] The compound induces fetal akinesia (lack of movement) essential for joint deformation in ungulates, but fails to produce the same phenotype in rodents at survivable doses. This guide details the specific mechanistic pathways and validated assay protocols required to study this compound safely and effectively.

Chemical Identity & Physicochemical Properties[4][5][6][7]

The dihydrochloride salt is preferred in experimental settings due to its superior aqueous solubility and stability compared to the volatile, oxidation-prone free base liquid.

PropertyDataRelevance
IUPAC Name 3-(piperidin-2-yl)pyridine dihydrochlorideStandard nomenclature
Solubility >50 mg/mL (Water, DMSO)Suitable for high-concentration stock solutions
pKa ~3.0 and ~11.0Exists as a dication at physiological pH
Stability Hygroscopic; store desicated at -20°CPrevents hydrolysis and degradation

Mechanism of Action (MoA)

Anabasine acts as a non-selective nAChR agonist. Its toxicity arises from the overstimulation of nicotinic receptors at the neuromuscular junction (NMJ) and in the central nervous system (CNS).

Pharmacodynamics
  • Activation: Binds to the

    
    -subunits of the nAChR.
    
  • Depolarization: Causes massive influx of

    
     and 
    
    
    
    , leading to initial muscle fasciculation.
  • Desensitization (The Toxic Phase): Prolonged exposure prevents the receptor from resetting to the resting state. This results in a "depolarizing block," rendering the muscle unresponsive to endogenous acetylcholine, causing flaccid paralysis.

Pathway Visualization

The following diagram illustrates the biphasic action of Anabasine at the neuromuscular junction.

MoA_Pathway Anabasine Anabasine HCl (Exogenous Ligand) nAChR_Resting nAChR (Resting) Neuromuscular Junction Anabasine->nAChR_Resting High Affinity Binding Channel_Open Ion Channel Opening (Na+/Ca2+ Influx) nAChR_Resting->Channel_Open Depolarization Membrane Depolarization Channel_Open->Depolarization Fasciculation Phase I: Muscle Fasciculation Depolarization->Fasciculation Desensitization Receptor Desensitization Depolarization->Desensitization Prolonged Exposure Paralysis Phase II: Flaccid Paralysis (Respiratory Failure) Desensitization->Paralysis Signal Blockade

Figure 1: Biphasic mechanism of Anabasine toxicity transitioning from excitation (Phase I) to neuromuscular blockade (Phase II).

Toxicological Profile

Acute Toxicity Data

Anabasine is classified as "Super Toxic."[3] The lethal dose is significantly lower than many standard laboratory alkaloids.

SpeciesRouteLD50 ValueClinical Signs
Mouse Intravenous (IV)~11–16 mg/kg (enantiomer dependent)Convulsions, respiratory arrest
Rat Intraperitoneal (IP)~22 mg/kgTremors, ataxia, prostration
Guinea Pig Oral~10 mg/kgSalivation, paralysis
Human Oral (Est.)< 5 mg/kgSLUDGE syndrome*, seizures, death

*SLUDGE: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis.

Developmental Toxicity: The "Crooked Calf" Mechanism

Anabasine is a teratogen, but its mechanism is strictly functional , not structural. It does not directly mutate DNA. Instead, it acts as a "fetal anesthetic."

  • Critical Window: Gestational Days 40–70 (in cattle).

  • Pathology: The alkaloid crosses the placenta and desensitizes fetal muscle nAChRs. This inhibits fetal movement (akinesia).

  • Consequence: Without movement, joints fuse in fixed positions (arthrogryposis), and the palate fails to close (cleft palate) because the tongue does not move out of the way of the fusing shelves.

Teratogenicity cluster_outcomes Teratogenic Outcomes Maternal_Ingestion Maternal Ingestion (Gestational Day 40-70) Placental_Transfer Placental Transfer Maternal_Ingestion->Placental_Transfer Fetal_nAChR Binding to Fetal Muscle nAChR Placental_Transfer->Fetal_nAChR Fetal_Sedation Fetal Akinesia (Movement Inhibition) Fetal_nAChR->Fetal_Sedation Desensitization Arthrogryposis Arthrogryposis (Fixed Joints) Fetal_Sedation->Arthrogryposis Cleft_Palate Cleft Palate (Tongue Obstruction) Fetal_Sedation->Cleft_Palate Scoliosis Spinal Curvature Fetal_Sedation->Scoliosis

Figure 2: The functional teratogenicity pathway of Anabasine leading to skeletal malformations.

Experimental Protocols

Protocol A: In Vitro nAChR Functional Assay (FLIPR)

Purpose: To quantify the agonist potency (


) of Anabasine HCl on specific nAChR subtypes (

or muscle-type) using membrane potential-sensitive dyes.

Reagents:

  • Cell Line: TE-671 (expresses fetal muscle-type nAChR) or SH-SY5Y (neuronal).

  • Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Control: Epibatidine (Full agonist reference).

Workflow:

  • Cell Plating: Seed TE-671 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5%

    
    .
    
  • Dye Loading: Remove culture media. Add 100 µL of Membrane Potential Dye dissolved in Tyrode’s buffer. Incubate for 30–60 mins at 37°C.

  • Compound Preparation: Prepare Anabasine HCl serial dilutions (0.1 nM to 100 µM) in Tyrode’s buffer. Note: Adjust pH to 7.4 if high concentrations shift acidity.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject 25 µL of Anabasine solution while simultaneously recording fluorescence (excitation 530 nm, emission 565 nm).

  • Data Analysis: Plot Max-Min fluorescence units (RFU) against log[concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .
    

Validation Criteria:

  • Z-factor must be > 0.5.

  • Epibatidine positive control must show

    
     within historical range (~10-50 nM).
    
Protocol B: In Vivo Teratogenicity Screening (Species Selection)

Critical Note: Do NOT use rats for skeletal malformation studies regarding Anabasine.

  • Why: Rats metabolize piperidine alkaloids rapidly and their fetal movement requirements for joint formation differ from ungulates.

  • Correct Model: Spanish Goat or Sheep.

Methodology (Ungulate Model):

  • Dosing: Administer Anabasine HCl via oral gavage at 1.0–2.0 mg/kg body weight.

  • Timing: Daily administration from Gestational Day 30 to 60.

  • Monitoring:

    • Maternal Toxicity: Monitor for tremors/recumbency 1-hour post-dose. If severe signs occur, reduce dose by 10%.

    • Fetal Movement: Transabdominal ultrasonography every 3 days to assess fetal limb movement vigor.

  • Endpoint: Cesarean section at term (Day 145-150). Necropsy fetus for fixed joints (carpal flexure) and cleft palate.

Safety & Handling (SDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H300: Fatal if swallowed.[4][5]

    • H310: Fatal in contact with skin.[5]

    • H411: Toxic to aquatic life with long-lasting effects.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • P100 Respirator or handling strictly within a Biosafety Cabinet (BSC).

    • Full-body Tyvek suit for powder handling.

  • Decontamination: Neutralize spills with 10% bleach solution followed by ethanol. Anabasine is stable; simple water wiping is insufficient to degrade the compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205586, Anabasine. PubChem. Available at: [Link]

  • Welch, K. D., et al. (2014).[2] Studies on the teratogenicity of anabasine in a rat model. Toxicon, 87, 32-37.[6] Available at: [Link]

  • Keeler, R. F. (1979). Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content.[7][8] Clinical Toxicology, 15(4), 417-426. Available at: [Link]

  • Green, B. T., et al. (2013).[9] Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission.[9] Birth Defects Research Part C: Embryo Today, 99(4), 235-246.[9] Available at: [Link]

  • Kem, W. R., et al. (1997).[1] Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[10] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Precision Experimental Protocols for 3-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ) is a potent alkaloid and structural isomer of nicotine. Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, conferring unique binding kinetics at nicotinic acetylcholine receptors (nAChRs).

While historically noted for its botanical insecticidal properties and teratogenic risks in livestock ("Crooked Calf Disease"), modern research utilizes this compound as a critical probe for distinguishing nAChR subtypes. Specifically, it acts as a full agonist at homomeric


 receptors  and a partial agonist at heteromeric 

receptors
, often displaying higher efficacy at

subtypes compared to nicotine itself.[1]
Key Chemical Properties
PropertySpecification
IUPAC Name 3-(Piperidin-2-yl)pyridine dihydrochloride
Common Name Anabasine 2HCl
CAS Number 15251-47-5 (Salt); 494-52-0 (Free Base)
Molecular Weight 235.15 g/mol (Salt); ~162.23 g/mol (Free Base)
Solubility Water (>100 mg/mL), DMSO, Ethanol
Appearance White to off-white crystalline powder
Storage -20°C, desiccated, protected from light

Safety & Handling (CRITICAL)

DANGER: NEUROTOXIN Anabasine is a potent nicotinic agonist. The LD50 (IV, mouse) is approximately 11–16 mg/kg. It is fatal if swallowed or absorbed through the skin.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A particulate respirator (N95/P100) is recommended during powder handling.

  • Decontamination: Spills should be treated with weak acid (to protonate and solubilize) followed by absorption with vermiculite.

Core Protocol: Stock Solution Preparation

The dihydrochloride salt form is preferred over the free base liquid due to its superior stability and water solubility. However, the salt is acidic; pH adjustment is critical for physiological assays.

Calculation for 100 mM Stock (10 mL)
  • Target Concentration: 100 mM (0.1 M)

  • Molecular Weight: 235.15 g/mol [2]

  • Mass Required:

    
     (235.15 mg)
    
Solubilization Procedure
  • Weigh 235.15 mg of Anabasine 2HCl into a tared 15 mL polypropylene tube.

  • Add 8.0 mL of sterile, nuclease-free water (or DMSO if strict anhydrous conditions are required).

  • Vortex vigorously until fully dissolved (solution should be clear).

  • pH Adjustment (Crucial Step): The 2HCl salt will lower the pH significantly.

    • If using water: Check pH. If < 5.0, carefully titrate with 1N NaOH to reach pH ~7.0–7.4 before final volume adjustment.

    • Note: If using DMSO, omit pH adjustment until dilution into aqueous buffer.

  • Bring final volume to 10.0 mL with solvent.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Aliquot: Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Application 1: In Vitro Electrophysiology (nAChR Characterization)

Objective: To measure agonist-induced currents in Xenopus oocytes or HEK293 cells expressing human


 or 

nAChRs.
Mechanistic Context

Anabasine exhibits rapid kinetics. A key experimental challenge is receptor desensitization .


 receptors desensitize extremely quickly (milliseconds). Slow perfusion systems will fail to capture the peak current (

), resulting in false-negative or underestimated efficacy data.
Experimental Workflow (Graphviz Visualization)

Electrophysiology_Workflow cluster_0 Critical Control Point Stock Stock Prep (100 mM Anabasine) Dilution Working Solution (10-100 µM in Ringer's) Stock->Dilution Dilute Perfusion Rapid Perfusion (<20ms exchange) Dilution->Perfusion Load Clamp Voltage Clamp (-60 mV Holding) Clamp->Perfusion Stabilize Recording Record I_max (Peak Current) Perfusion->Recording Agonist On Washout Washout (5 min buffer flow) Recording->Washout Agonist Off Washout->Perfusion Repeat (n=5)

Figure 1: Electrophysiological workflow emphasizing rapid perfusion to capture transient


 currents before desensitization occurs.
Step-by-Step Protocol (Two-Electrode Voltage Clamp - TEVC)
  • Oocyte Preparation: Express human

    
     nAChR cRNA in Xenopus oocytes 48–72 hours prior to recording.
    
  • Bath Solution: Standard Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2). Add 1 µM Atropine to block endogenous muscarinic receptors.

  • Electrode Setup: Pull borosilicate glass pipettes (resistance 0.5–2.0 MΩ). Fill with 3M KCl.

  • Clamping: Impale oocyte and clamp voltage at -60 mV . Allow baseline to stabilize (<10 nA drift).

  • Application:

    • Prepare Anabasine working solutions: 10 µM, 30 µM, 100 µM, 300 µM .

    • Apply agonist for 2–5 seconds via gravity-fed rapid perfusion.

  • Data Capture: Record peak amplitude immediately.

  • Washout: Wash with Ringer’s buffer for 3–5 minutes between applications.

    • Why? Anabasine induces significant residual desensitization. Insufficient washout will suppress subsequent responses.

  • Normalization: Normalize currents to a saturating dose of Acetylcholine (1 mM) to determine relative efficacy.

Application 2: Teratogenicity Modeling (Fetal Akinesia)

Objective: To replicate the mechanism of "Crooked Calf Disease" (arthrogryposis) for toxicology screening.

The Mechanism: Desensitization-Induced Deformity

Anabasine is a teratogen not because it destroys tissue, but because it silences it.

  • Anabasine crosses the placenta.

  • It binds to fetal muscle-type nAChRs.

  • It causes prolonged desensitization (neuromuscular blockade).

  • Fetal Akinesia: The fetus stops moving.[3]

  • Arthrogryposis: Lack of movement during skeletal ossification leads to fused joints and cleft palate.

Pathway Diagram (Graphviz Visualization)

Teratogenicity_Pathway Exposure Maternal Ingestion (Anabasine) Placenta Placental Transfer Exposure->Placenta Receptor Fetal Muscle nAChR (Binding) Placenta->Receptor State_Change Receptor Desensitization (Prolonged Open/Closed State) Receptor->State_Change Agonism Signal_Loss Neuromuscular Blockade State_Change->Signal_Loss Akinesia Fetal Akinesia (Movement Cessation) Signal_Loss->Akinesia Outcome Arthrogryposis (Joint Fusion/Cleft Palate) Akinesia->Outcome Developmental Window (GD 40-70 in cattle)

Figure 2: The cascade of Anabasine-induced teratogenicity. The critical pathological event is the cessation of fetal movement (Akinesia) driven by receptor desensitization.

In Vivo Dosing Protocol (Murine Model)

Note: Rats are generally poor models for this specific alkaloid due to rapid metabolic clearance. Mice or livestock models are preferred.

  • Subject: Pregnant CD-1 Mice.

  • Dosing Window: Gestational Day (GD) 10–15 (Critical window for palate closure and limb formation).

  • Preparation: Dissolve Anabasine 2HCl in sterile saline.

  • Administration: Intraperitoneal (IP) injection or oral gavage.

    • Dose Range: 5 mg/kg to 20 mg/kg (Titrate carefully; approaching LD50).

  • Observation: Monitor dams for signs of toxicity (tremors, ataxia).

  • Endpoint: Cesarean section on GD 18. Assess fetuses for:

    • Cleft palate (visual inspection).

    • Limb flexure defects (arthrogryposis).

References

  • Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptors and their ligands."[4] Molecular Pharmacology. (Context: Receptor subtypes).

  • Keeler, R. F., et al. (1981).[5] "Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts."[5][6] The Cornell Veterinarian.[5] (Context: Teratogenicity and Crooked Calf Disease).

  • Green, B. T., et al. (2013).[7] "Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission."[3][7] Birth Defects Research. (Context: Mechanism of fetal akinesia).

  • PubChem. (2023). "Anabasine dihydrochloride Compound Summary." National Library of Medicine. (Context: Chemical properties and toxicity data).

  • Lee, S. T., et al. (2014).[3] "Studies on the teratogenicity of anabasine in a rat model." Toxicon. (Context: Rodent model limitations).

Sources

Guide to the Preparation and Handling of 3-(Piperidin-2-yl)pyridine Dihydrochloride Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive protocol for the preparation, quality control, and storage of stock solutions of 3-(Piperidin-2-yl)pyridine dihydrochloride. As a critical intermediate in the synthesis of bioactive molecules targeting the central nervous system, particularly nicotinic acetylcholine receptors, the accuracy and stability of its stock solutions are paramount for reproducible experimental outcomes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, safety precautions, and validation methods to ensure the integrity of this valuable research compound.

Compound Profile and Scientific Context

3-(Piperidin-2-yl)pyridine, also known as anabasine, is a pyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist.[2] Its dihydrochloride salt is the preferred form for research applications due to its enhanced stability and solubility over the free base, which is an unstable liquid that darkens on exposure to air.[2][3] The compound is instrumental in the development of novel therapeutics for neurological disorders, addiction, and cognitive impairments.[1]

Accurate stock solution preparation is the foundation of reliable in vitro and in vivo studies. Errors in concentration, degradation of the compound, or contamination can lead to misleading data, jeopardizing research validity and resource allocation. This protocol establishes a self-validating system for generating high-quality, reliable stock solutions.

Physicochemical Properties

A clear understanding of the compound's properties is essential for proper handling and preparation.

PropertyValueSource(s)
IUPAC Name (S)-3-(piperidin-2-yl)pyridine dihydrochloride[4]
Synonym(s) Anabasine Dihydrochloride[3][5]
CAS Number 31945-06-9 (S-enantiomer dihydrochloride)[1][4]
Molecular Formula C₁₀H₁₆Cl₂N₂[1][4]
Molecular Weight (FW) 235.15 g/mol [1][4]
Purity (Typical) ≥95% - 97%[1][4][6]
Appearance Solid (e.g., white to cream powder)[7]
Storage (Solid) Room temperature under inert gas; or 2-8°C, sealed and dry[1][4][6]

Safety, Handling, and Hazard Mitigation

3-(Piperidin-2-yl)pyridine dihydrochloride and its free base are hazardous substances. Strict adherence to safety protocols is mandatory. The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[5][6][8]

Core Safety Requirements:

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required, including a lab coat, nitrile gloves, and chemical splash goggles.[10]

  • Handling: Avoid contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the work area.[3][11] Wash hands thoroughly after handling.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[3][8]

Protocol: Stock Solution Preparation (10 mM Example)

This protocol details the preparation of a 10 mM aqueous stock solution. The principles can be adapted for other concentrations.

Materials and Equipment
  • 3-(Piperidin-2-yl)pyridine dihydrochloride (FW: 235.15 g/mol )

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes

  • Volumetric flask (e.g., 10 mL, Class A)

  • Conical tubes (polypropylene, sterile)

  • Vortex mixer

  • Solvent: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS, pH 7.4)

  • pH meter (optional, for QC)

  • 0.22 µm syringe filter (optional, for sterilization)

Workflow for Stock Solution Preparation

The following diagram outlines the critical path from initial planning to final storage.

G cluster_prep Preparation & Calculation cluster_dissolve Dissolution & Finalization cluster_qc Quality Control & Storage safety 1. Don PPE & Work in Fume Hood calc 2. Calculate Required Mass (e.g., 2.35 mg for 10 mL of 10 mM) safety->calc weigh 3. Weigh Compound on Analytical Balance calc->weigh add_solvent 4. Add ~80% of Final Solvent Volume weigh->add_solvent Transfer solid dissolve 5. Vortex/Sonicate Until Fully Dissolved add_solvent->dissolve qs 6. QS to Final Volume (Bring to mark) dissolve->qs mix 7. Mix Thoroughly qs->mix qc_check 8. QC Check (Visual, pH) mix->qc_check Final Solution aliquot 9. Aliquot into Tubes qc_check->aliquot store 10. Store at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing a validated stock solution.

Step-by-Step Methodology

Part A: Calculation

The fundamental equation for calculating the required mass is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Example for 10 mL of a 10 mM stock solution:

    • Mass (g) = (0.010 mol/L) × (0.010 L) × (235.15 g/mol )

    • Mass (g) = 0.00023515 g

    • Mass (mg) = 2.35 mg

Part B: Dissolution Protocol

  • Preparation: Put on all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh out 2.35 mg of 3-(Piperidin-2-yl)pyridine dihydrochloride using an analytical balance and transfer it into a 10 mL volumetric flask.

    • Scientist's Note: Taring the weigh boat and measuring by difference can improve accuracy. Given the small mass, it is acceptable to prepare a larger volume (e.g., 50 mL) to reduce weighing errors.

  • Initial Solvation: Add approximately 8 mL (80% of the final volume) of your chosen solvent (e.g., sterile water) to the volumetric flask.

  • Dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes is recommended. Visually inspect against a dark background to ensure no particulates remain.

    • Scientist's Note: The dihydrochloride salt form is designed for aqueous solubility. If it fails to dissolve, it may indicate an issue with the solvent or the compound lot. Do not heat the solution, as the stability of the compound under heat in solution is not well-characterized.[2]

  • Final Volume Adjustment (QS): Once fully dissolved, carefully add the solvent until the bottom of the meniscus touches the calibration mark on the neck of the 10 mL volumetric flask.

  • Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

Quality Control, Storage, and Stability

A prepared stock solution is only as good as its validation and storage conditions.

Quality Control (QC)
  • Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates.

  • pH Measurement (Optional but Recommended): As a dihydrochloride salt, the solution will be acidic. Measuring and recording the initial pH can be a useful QC parameter for future batches.

  • Sterilization: For cell-based assays, sterile filtration using a 0.22 µm PVDF or PES syringe filter is recommended after preparation and before aliquoting.

Aliquoting and Storage
  • Prevent Freeze-Thaw Cycles: To maintain stability, the stock solution should be aliquoted into single-use volumes in sterile polypropylene tubes. This prevents degradation that can occur with repeated temperature changes.

  • Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

  • Labeling: Each aliquot must be clearly labeled with the compound name, concentration, date of preparation, and preparer's initials.

Stability Insights

The free base, anabasine, is susceptible to degradation from light, heat, and moisture.[2] While the dihydrochloride salt is more robust, it is best practice to protect solutions from light by using amber tubes or storing them in a dark freezer box. A fresh stock solution should be prepared every 3-6 months, or as determined by internal validation.

Solvent Selection Guide

Choosing the correct solvent is critical. The following flowchart provides a decision-making framework.

G start Start: Solvent Selection for 3-(Piperidin-2-yl)pyridine 2HCl is_cell_based Is the experiment a cell-based assay? start->is_cell_based is_biochemical Is the experiment a biochemical assay? is_cell_based->is_biochemical No use_pbs Use sterile PBS (pH 7.4) or cell culture medium is_cell_based->use_pbs Yes use_water Use sterile, nuclease-free water (e.g., Milli-Q) is_biochemical->use_water No / General Use use_buffer Use the specific assay buffer (check for compatibility) is_biochemical->use_buffer Yes

Caption: Decision tree for selecting an appropriate solvent system.

References

  • MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride. [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2181, (+-)-Anabasine" PubChem. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

3-(Piperidin-2-yl)pyridine as a chemical probe for nAChRs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Piperidin-2-yl)pyridine (Anabasine) as a Chemical Probe for nAChR Desensitization and Selectivity Profiling

Abstract

This technical guide details the application of 3-(Piperidin-2-yl)pyridine (commonly known as Anabasine ) as a pharmacological probe for Nicotinic Acetylcholine Receptors (nAChRs). Unlike its structural analog nicotine, anabasine exhibits a distinct efficacy profile, acting as a potent full agonist at α7 subtypes and a partial agonist at α4β2 subtypes, while demonstrating unique desensitization kinetics at muscle-type receptors.[1] This guide provides validated protocols for Two-Electrode Voltage Clamp (TEVC) electrophysiology and calcium flux assays, specifically designed to leverage anabasine’s ability to induce receptor desensitization—a critical mechanism in studying teratogenicity and neuromuscular blockade.[1]

Part 1: Chemical & Pharmacological Profile[1][2][3]

Molecule Identity
  • IUPAC Name: 3-(Piperidin-2-yl)pyridine[2][3]

  • Common Name: Anabasine[1][2][3][4][5][6][7]

  • CAS Number: 494-52-0[1][2][5]

  • Molecular Formula: C₁₀H₁₄N₂[1][2]

  • Molecular Weight: 162.23 g/mol [1][2]

  • Physical State: Pale yellow to amber liquid (hygroscopic).[1]

  • Solubility: Miscible in water, ethanol, and DMSO.[1]

Structural Significance

Anabasine is a structural isomer of nicotine.[1] The critical difference lies in the saturated ring: nicotine possesses a five-membered pyrrolidine ring, whereas anabasine possesses a six-membered piperidine ring.[1] This steric expansion alters the ligand's fit within the orthosteric binding pocket (cation-π interaction site), significantly impacting binding affinity and the conformational shift required for channel gating.[1]

Mechanism of Action: The "Activation-Desensitization" Paradox

Anabasine binds to the interface between α and non-α subunits (or α-α in homomers).[1]

  • Activation: Upon binding, it stabilizes the open-channel conformation, allowing cation influx (Na⁺, Ca²⁺).[1]

  • Desensitization: Crucially, anabasine is a potent inducer of the desensitized state (closed but ligand-bound).[1][6] In fetal muscle-type nAChRs, anabasine induces desensitization more effectively than nicotine, a property directly linked to its teratogenic effects (Crooked Calf Syndrome) by causing prolonged neuromuscular blockade in the fetus.[1]

MOA Resting Resting Receptor (Closed) Binding Ligand Binding (Orthosteric Site) Resting->Binding + Anabasine Open Activated State (Ion Flux: Na+/Ca2+) Binding->Open Conformational Change Desensitized Desensitized State (Closed & Refractory) Open->Desensitized Rapid Kinetics (High Affinity) Desensitized->Resting Slow Recovery (Washout) Desensitized->Binding Trapped Ligand

Figure 1: Kinetic State Transitions. Anabasine drives the receptor rapidly from Open to Desensitized states. The stability of the Desensitized state is the primary variable measured in the protocols below.

Part 2: Subtype Selectivity & Profiling

Anabasine is not a "clean" selective agonist but rather a differential probe .[1] Its utility lies in the comparison of its efficacy (Emax) relative to Acetylcholine (ACh) across subtypes.[1]

Table 1: Comparative Efficacy Profile of Anabasine

nAChR SubtypePrimary LocalizationAnabasine Potency (Relative to ACh)Efficacy (Emax)Application Note
α7 (Homomeric) CNS / Immune CellsHighFull Agonist (~90-100%) Used to probe α7-mediated anti-inflammatory pathways.
α4β2 (Heteromeric) CNS (Thalamus/Cortex)ModeratePartial Agonist (~30-50%) Acts as a functional antagonist in the presence of full agonists (e.g., ACh).
Muscle (α1β1δε) Neuromuscular JunctionHighFull AgonistHigh Desensitization Risk. Primary target for toxicology studies.[1]
α3β4 Autonomic GangliaLowPartial AgonistSignificantly less potent than Epibatidine.[1]

Part 3: Experimental Protocols

Protocol A: Preparation and Safety (Critical)
  • Hazard Warning: Anabasine is a teratogen and potent neurotoxin.[1] It can be absorbed through the skin.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1] Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.[1]

Stock Solution Preparation:

  • Weigh Anabasine liquid in a tared vial inside the fume hood.

  • Dissolve in 100% DMSO to create a 100 mM Stock .

  • Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solution: Dilute in physiological buffer (e.g., Ringer’s) immediately before use.[1] Maximum DMSO concentration in assay should be <0.1%.[1]

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the agonist efficacy and desensitization kinetics of Anabasine on expressed nAChRs.

Reagents:

  • ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.[1]

  • Xenopus laevis oocytes (Stage V-VI).[1]

  • cRNA for specific nAChR subunits (e.g., human α7).[1][8]

Workflow:

  • Expression: Inject oocytes with 5–50 ng of cRNA.[1] Incubate for 2–5 days at 18°C.

  • Setup: Place oocyte in the recording chamber under continuous perfusion with ND96.

  • Impale: Insert voltage and current electrodes (filled with 3M KCl, resistance 0.5–2 MΩ).

  • Clamp: Voltage clamp the membrane at -60 mV .

  • Baseline: Record stable baseline current for 60 seconds.

  • Agonist Application (The "Pulse" Protocol):

    • Step 1: Apply ACh (EC₁₀₀ concentration) for 5s to establish Max Response.[1] Wash for 5 min.

    • Step 2: Apply Anabasine (Test Concentration) for 5–10 seconds .[1]

    • Step 3: Observe the peak current (I_peak) and the decay phase (Desensitization).[1]

  • Desensitization Assay (The "Pre-Pulse" Protocol):

    • Apply Anabasine at low concentration (e.g., 1 µM) for 30s (Pre-pulse).[1]

    • Immediately apply ACh (Control).[1]

    • Result: A reduction in the ACh peak indicates Anabasine-induced desensitization.[1][6][9]

TEVC_Workflow Start Start: Oocyte in Chamber (ND96 Buffer) Clamp Voltage Clamp (-60 mV) Start->Clamp Control Control Pulse: ACh (1mM) Normalize Response Clamp->Control Wash1 Washout (5 min) Return to Baseline Control->Wash1 Test Test Pulse: Anabasine (Variable Conc.) Wash1->Test Record Record: 1. Peak Amplitude 2. Decay Tau (Desensitization) Test->Record Analysis Calculate I_Anabasine / I_ACh Record->Analysis

Figure 2: TEVC Workflow. Standardized sequence to normalize Anabasine response against a full ACh control.

Protocol C: Calcium Flux Assay (High Throughput)

Objective: Screening Anabasine analogs or concentration-response curves in HEK293 cells.

  • Cell Prep: Plate HEK293 cells stably expressing α7 nAChR in poly-D-lysine coated 96-well black plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) + Pluronic F-127 for 45 mins at 37°C.

  • Wash: Remove dye and replace with Assay Buffer (HBSS + 20 mM HEPES).

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 10s.

  • Injection: Inject Anabasine (via automated fluidics).

  • Read: Measure kinetics for 120s. α7 responses are rapid; capture data at <1s intervals.

  • Validation: Use PNU-120596 (Type II PAM) to reactivate desensitized α7 receptors if signal is low.[1][10]

Part 4: Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Rapid Current Decay High rate of desensitization (common with Anabasine).[1]Reduce agonist application time; ensure rapid perfusion exchange.[1]
Low Signal (α7) Fast desensitization masking peak current.[1]Co-apply with a PAM (e.g., PNU-120596) to prolong channel opening.[1]
Inconsistent Baseline Incomplete washout of Anabasine.[1]Increase washout time between pulses (>5 min). Anabasine is lipophilic and may linger.[1]
Response in Control Oocytes Endogenous muscarinic receptors.[1]Add Atropine (1 µM) to the bath solution to block muscarinic contributions.[1]

References

  • Kem, W. R., et al. (2004).[1] "The alpha7 nicotinic receptor as a target for pharmacological treatment of schizophrenia."[1] Psychopharmacology. Link

  • Green, B. T., et al. (2013).[1] "Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine."[1][10][11] BMC Neuroscience.[1] Link[1]

  • Lee, S. T., et al. (2016).[1][12] "Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids." International Journal of Molecular Sciences. Link

  • PubChem Database. (n.d.).[1] "Anabasine - Compound Summary." National Library of Medicine.[1] Link

  • Papke, R. L., et al. (2010).[1] "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes relevant to nicotine dependence." British Journal of Pharmacology.[1] Link[1]

Sources

Application Note: 3-(Piperidin-2-yl)pyridine Dihydrochloride (Anabasine 2HCl) for Cholinergic Receptor Profiling

[1]

Abstract

This application note details the physicochemical properties, pharmacological profile, and experimental protocols for 3-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ). As a potent nicotinic acetylcholine receptor (nAChR) agonist, Anabasine serves as a critical structural probe for distinguishing between nAChR subtypes, specifically differentiating between homomeric



Chemical Identity & Handling

The dihydrochloride salt converts the naturally occurring liquid alkaloid (Anabasine free base) into a stable, water-soluble solid, preventing the oxidation and hygroscopic issues associated with the oil form.

PropertySpecification
IUPAC Name 3-(Piperidin-2-yl)pyridine dihydrochloride
Common Name Anabasine dihydrochloride
CAS Number 13078-04-1 (salt); 494-52-0 (free base)
Molecular Formula

Molecular Weight 235.15 g/mol
Solubility Water (>50 mM); DMSO (>50 mM)
Appearance White to off-white crystalline solid
Storage Desiccate at +4°C. Hygroscopic.[1]
Preparation of Stock Solutions
  • Primary Stock (100 mM): Dissolve 23.5 mg in 1 mL of sterile distilled water or anhydrous DMSO. Vortex until fully dissolved.

  • Working Aliquots: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: Aqueous solutions are stable for 1 week at +4°C; DMSO stocks are stable for 3 months at -20°C.

Pharmacological Profile & Mechanism

Anabasine acts as a non-selective nAChR agonist but displays distinct efficacy profiles compared to nicotine.[2][3] It binds to the orthosteric site at the interface of receptor subunits.

Mechanism of Action

Upon binding, Anabasine induces a conformational shift in the pentameric nAChR complex, opening the central pore to allow cation influx (


GAgonistAnabasine 2HClReceptornAChR (Closed)Agonist->ReceptorBindingComplexLigand-ReceptorComplexReceptor->ComplexOpenChannel Opening(Conformational Change)Complex->OpenInfluxNa+/Ca2+ InfluxOpen->InfluxSignalDepolarization &Downstream SignalingInflux->Signal

Figure 1: Signal transduction pathway of Anabasine-mediated nAChR activation.[1]

Receptor Subtype Selectivity

Anabasine is often used to probe the structural requirements of the agonist binding pocket. Unlike nicotine, which has high affinity for





3
Receptor SubtypeFunctional EffectAffinity / Potency Note

7 Homomeric
Full Agonist High efficacy; often used to study desensitization kinetics distinct from nicotine.[1]

4

2 Heteromeric
Partial Agonist Lower affinity than nicotine (

vs Nicotine

).[1]
Muscle Type (

1

1

)
AgonistPotent activation; historically relevant for teratogenic studies in livestock.[1]

Application Protocol: Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify current responses (


Materials
  • Xenopus laevis oocytes (Stage V-VI).

  • cRNA encoding nAChR subunits (e.g., human

    
    7).[4]
    
  • Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM

    
    , 1.8 mM 
    
    
    , 5 mM HEPES, pH 7.5.
  • Agonist Solution: Anabasine 2HCl diluted in ND96 (Range: 0.1

    
    M – 1 mM).
    
Experimental Workflow

TEVC_Workflowcluster_0Preparationcluster_1Recording PhaseStep1cRNA Injection(Oocytes)Step2Incubation(2-5 Days @ 18°C)Step1->Step2Step3Clamp Voltage(-60 mV)Step2->Step3Step4Baseline Perfusion(ND96 Buffer)Step3->Step4Step5Anabasine Application(2-5 seconds)Step4->Step5Step6Washout(3-5 mins)Step5->Step6Step6->Step5Next Concentration

Figure 2: TEVC workflow for dose-response characterization.

Step-by-Step Procedure
  • Expression: Inject oocytes with 5–50 ng of cRNA. Incubate for 2–5 days at 18°C to allow receptor surface expression.

  • Setup: Place oocyte in the recording chamber. Impale with two glass microelectrodes (resistance 0.5–2 M

    
    ) filled with 3M KCl.
    
  • Clamping: Clamp membrane potential at -60 mV using a standard amplifier (e.g., GeneClamp 500B).

  • Perfusion: Perfuse with ND96 buffer until baseline current stabilizes.

  • Agonist Application: Apply Anabasine 2HCl for a short pulse (e.g., 5 seconds for

    
    7 to avoid rapid desensitization; 20 seconds for 
    
    
    4
    
    
    2).
  • Recording: Record the peak amplitude of the inward current.

  • Washout: Wash with ND96 for 3–5 minutes between applications to allow receptor recovery.

  • Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100

    
    M) to account for expression variability.
    

Application Protocol: Calcium Flux Assay

Objective: High-throughput screening of Anabasine potency using fluorescent calcium indicators (e.g., Fluo-4, Indo-1) in HEK293 cells.

Materials
  • HEK293 cells stably expressing nAChR of interest.

  • Dye Loading Buffer: HBSS + 20 mM HEPES + Fluo-4 AM (2-4

    
    M) + Pluronic F-127.
    
  • Assay Buffer: HBSS (ensure

    
     is present).
    
  • Plate Reader: FLIPR or similar fluorescence plate reader (Ex 494 nm / Em 516 nm).

Protocol
  • Plating: Seed cells in poly-D-lysine coated 96-well black-walled plates (50,000 cells/well) 24 hours prior.

  • Dye Loading: Aspirate media and add 100

    
    L Dye Loading Buffer. Incubate for 45 minutes at 37°C in the dark.
    
  • Equilibration: Wash cells 2x with Assay Buffer. Incubate for 15 minutes at room temperature to allow de-esterification of the AM dye.

  • Baseline: Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Inject Anabasine 2HCl (5x concentrate) automatically via the plate reader.

  • Measurement: Monitor fluorescence increase for 60–120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    .

Technical Note: For


References

  • PubChem. (2025).[5] 3-(Pyrrolidin-2-yl)pyridine (Anabasine) Compound Summary. National Library of Medicine. [Link]

  • Kem, W. R., et al. (2004). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs/MDPI. [Link]

  • Maciuk, A., et al. (2008).[3] Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Journal of Natural Products. [Link]

  • Talavera, K., et al. (2009). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and numerous natural products.[1][2] Its synthesis, while conceptually established, is fraught with challenges that can impact yield, purity, and stereochemical outcome. The most common synthetic routes include the catalytic hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and aza-Diels-Alder cycloadditions.[3]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is not just on what to do, but why a particular optimization strategy is effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common issues related to the handling, purification, and general reactivity of piperidine and its derivatives.

Q1: My purified piperidine has developed a yellow or brown tint upon storage. What is the cause and how can I fix it?

A: The discoloration is almost certainly due to oxidation.[4] Piperidines, especially when exposed to air and light, can oxidize to form various colored impurities. For most applications requiring high purity, this discoloration is unacceptable.

  • Solution: The most effective purification method is distillation.[4] To prevent recurrence, store the purified piperidine under an inert atmosphere (nitrogen or argon), protected from light, and in a tightly sealed container.[4]

Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity using distillation. Why is this so difficult?

A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), which makes complete separation by simple fractional distillation challenging.[4]

  • Solution: For laboratory scale, a chemical separation is often more effective than distillation. Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether). Wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[5] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

Q3: My solution of piperidine in DMF crystallized during storage. What happened and is it usable?

A: This is a common issue caused by salt formation. The basic nitrogen of piperidine can react with acidic gases from the atmosphere, primarily carbon dioxide, to form piperidine carbonate.[4] If other acidic reagents are stored nearby, it can also react with liberated gases like HCl to form piperidine hydrochloride.[4][6]

  • Solution: You can try warming the solution to see if the crystals redissolve. However, the presence of these salts means the concentration of free piperidine is lower than intended, which can affect reaction stoichiometry. For sensitive applications like Fmoc deprotection in peptide synthesis, it is highly recommended to discard the solution and prepare a fresh one.[5] To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[4]

Q4: When should I use a protecting group on the piperidine nitrogen?

A: A protecting group is crucial when the piperidine nitrogen's nucleophilicity or basicity could interfere with the desired reaction. The tert-butyloxycarbonyl (Boc) group is most common.

  • Use a protecting group for:

    • Cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig): The unprotected N-H can act as a ligand for the metal catalyst, leading to deactivation, or undergo competitive coupling.[7][8]

    • Reactions involving strong bases (e.g., lithiation): The N-H proton is acidic and will be deprotonated first.

    • Reactions with sensitive electrophiles: To prevent undesired N-alkylation or N-acylation.

Table 1: Common N-Protecting Groups for Piperidine Synthesis
Protecting GroupAbbreviationKey CharacteristicsDeprotection Conditions
tert-ButyloxycarbonylBocStable to most nucleophiles and bases.Strong acid (TFA, HCl).[9]
CarboxybenzylCbz or ZStable to acidic conditions.Hydrogenolysis (H₂, Pd/C).
BenzylBnStable to acidic and basic conditions.Hydrogenolysis (H₂, Pd/C).
AcetylAcIncreases electron-withdrawing character.Acidic or basic hydrolysis.

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

This is the most atom-economical method for piperidine synthesis but is sensitive to catalyst, substrate, and conditions.[2] The primary challenge stems from the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[2][3]

Problem: Low or No Conversion

  • Potential Cause 1: Catalyst Poisoning. Both the pyridine starting material and the piperidine product can act as Lewis bases and bind strongly to the active sites of heterogeneous metal catalysts (e.g., Pt, Pd, Rh), inhibiting their activity.[3]

    • Solution: Add an acidic additive (e.g., acetic acid, HCl) to the reaction. This protonates the nitrogen, preventing its lone pair from coordinating to the metal center and facilitating reduction.[2]

  • Potential Cause 2: Insufficiently Harsh Conditions. The aromatic pyridine ring is highly stable and requires significant energy to reduce.

    • Solution: Increase hydrogen pressure and/or temperature. Many pyridine hydrogenations require high pressures (50-70 bar) to proceed efficiently.[2][10] Alternatively, switch to a more active catalyst system, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), which can operate under milder conditions.[3][11]

Problem: Poor Chemoselectivity (Reduction of Other Functional Groups)

  • Potential Cause: The catalyst and conditions are too harsh and are reducing other sensitive functional groups on your molecule (e.g., alkenes, nitro groups, ketones).[3]

    • Solution 1: Optimize Catalyst. Switch to a catalyst known for higher chemoselectivity. For instance, rhodium-based catalysts can sometimes be more selective than palladium or platinum under milder conditions.[1][3]

    • Solution 2: Milder Conditions. Reduce the hydrogen pressure and temperature to the minimum required for pyridine ring reduction. Monitor the reaction carefully to stop it once the starting material is consumed, preventing over-reduction.

    • Solution 3: Alternative Hydrogen Source. Consider transfer hydrogenation using a source like ammonium formate with a Pd/C catalyst, which often proceeds under milder conditions and can offer different selectivity profiles.[11]

G start Low Yield in Pyridine Hydrogenation check_catalyst Is the catalyst active and properly handled? start->check_catalyst check_conditions Are conditions (pressure, temp) sufficiently vigorous? check_catalyst->check_conditions Yes replace_catalyst Action: Use fresh catalyst. Ensure inert atmosphere during handling. check_catalyst->replace_catalyst No check_poisoning Is catalyst poisoning suspected? check_conditions->check_poisoning Yes increase_conditions Action: Increase H2 pressure and/or temperature. Consider a more active catalyst (e.g., Rh/C). check_conditions->increase_conditions No add_acid Action: Add acidic co-solvent (e.g., Acetic Acid, HCl) to protonate nitrogen. check_poisoning->add_acid Yes success Reaction Optimized check_poisoning->success No replace_catalyst->start increase_conditions->start add_acid->success

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Reductive Amination

This powerful method constructs the piperidine ring by forming two C-N bonds in a single pot, typically from a 1,5-dicarbonyl compound and an amine.

Problem: Low Yield of Piperidine

  • Potential Cause 1: Inefficient Iminium Ion Formation. The initial condensation between the amine and carbonyl groups to form an imine/enamine, followed by protonation, is a critical equilibrium-dependent step.

    • Solution: Control the pH. The reaction is often optimal under mildly acidic conditions (pH 4-6) to facilitate both carbonyl activation and subsequent cyclization without deactivating the amine nucleophile.

  • Potential Cause 2: Incorrect Choice of Reducing Agent. The reducing agent must be selective for the iminium ion over the carbonyl starting materials.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces iminium ions.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Problem: Formation of Side Products

  • Potential Cause: The intermediate enamine or imine can polymerize or undergo other undesired reactions if cyclization is slow.

    • Solution: Use high dilution conditions to favor the intramolecular cyclization reaction over intermolecular polymerization. The slow addition of reagents can also help maintain a low concentration of reactive intermediates.

Aza-Diels-Alder Reaction

This [4+2] cycloaddition between an imine (dienophile) and a diene is a stereocontrolled method for synthesizing tetrahydropyridines, which can be readily reduced to piperidines.[4][12]

Problem: Poor Stereoselectivity

  • Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which erodes stereochemical control.[4] This is more common with strong Lewis acids.[4]

    • Solution 1: Use Cyclic Dienes. Cyclic dienes often impart higher diastereoselectivity due to their conformationally restricted transition states.[4]

    • Solution 2: Optimize Catalyst. The choice of catalyst is critical. Screen various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids. Organocatalysts can also be a viable alternative to promote a concerted pathway.[4]

Problem: Low Yield or No Reaction

  • Potential Cause 1: Poor Diene/Dienophile Reactivity. The electronic nature of the reactants is key. For a normal electron demand aza-Diels-Alder, an electron-rich diene and an electron-poor imine are required.

    • Solution: Modify the imine. Placing an electron-withdrawing group on the imine nitrogen (e.g., tosyl, nosyl) significantly increases its reactivity and can accelerate the reaction.[4]

  • Potential Cause 2: Reactant Decomposition. Strong Lewis acids can sometimes lead to the degradation of sensitive dienes or imines.

    • Solution: Lower the reaction temperature. Monitoring the reaction closely to avoid prolonged reaction times can also minimize the formation of decomposition side products.[4]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction Dicarbonyl Dicarbonyl Imine_Enamine Imine/Enamine Intermediate Dicarbonyl->Imine_Enamine + Amine, -H2O Amine Amine Amine->Imine_Enamine Cyclic_Iminium Cyclic Iminium Ion Imine_Enamine->Cyclic_Iminium Intramolecular Attack Piperidine Piperidine Product Cyclic_Iminium->Piperidine + Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for piperidine synthesis via reductive amination.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)

This protocol describes a general procedure for the hydrogenation of a pyridine derivative under pressure.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In the high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under a flow of inert gas (e.g., nitrogen or argon), carefully add the PtO₂ catalyst. The amount can range from 1 to 5 mol% depending on the substrate's reactivity.

  • Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with nitrogen to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[2]

    • Begin vigorous stirring. The reaction is typically run at room temperature for 4-24 hours.[4]

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen. Purge the system thoroughly with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation or column chromatography.

Protocol 2: Aza-Diels-Alder Reaction using a Lewis Acid Catalyst

This protocol outlines a general approach for the cycloaddition of an imine and a diene.

Materials:

  • Imine (dienophile, 1.0 eq)

  • Diene (1.2-2.0 eq)

  • Lewis acid catalyst (e.g., ZnCl₂, 10-20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the imine and the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to the solution. Stir for 10-15 minutes.

  • Diene Addition: Add the diene to the reaction mixture.

  • Execution:

    • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature).[4]

    • Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
  • DTIC. (2025). Piperidine Synthesis.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Various Authors. (n.d.).
  • Various Authors. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Various Authors. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • BenchChem. (2025). Optimizing reaction conditions for phenylethynyl piperidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Technical Support.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES.
  • Various Authors. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Handling 3-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANB-2HCl-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Handling Division Product: 3-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine 2HCl) CAS: 13078-04-1 (Generic/Related)

Executive Summary

You have reached the technical support portal for hygroscopic amine salts. 3-(Piperidin-2-yl)pyridine dihydrochloride is a potent nicotinic receptor agonist. As a dihydrochloride salt, it exhibits aggressive hygroscopicity . The chloride counter-ions and protonated nitrogens form a crystal lattice that readily breaks down to incorporate atmospheric water, leading to "deliquescence" (dissolving in its own absorbed water).

This guide replaces standard operating procedures (SOPs) with a field-validated technical workflow designed to prevent stoichiometry errors and degradation during your experiments.

Module 1: The Hygroscopic Challenge (Root Cause Analysis)

Why is your sample wet? The dihydrochloride form (


) possesses high lattice energy, but the hydration enthalpy of the chloride ions and the ammonium centers is even higher. When exposed to ambient humidity (

), the salt acts as a desiccant.

The Consequence: If you weigh 100 mg of "open-air" Anabasine 2HCl, you are likely weighing ~85 mg of compound and ~15 mg of water. This introduces a 15% stoichiometric error , causing under-dosing in biological assays or incomplete conversion in synthesis.

Visualization: The Hygroscopic Failure Mode

HygroscopicCycle DrySalt Anhydrous Salt (Crystalline) Exposure Exposure to Air (>30 sec) DrySalt->Exposure Cap Removed Adsorption Surface Adsorption (H-Bonding) Exposure->Adsorption Rapid Absorption Lattice Expansion (Water Inclusion) Adsorption->Absorption Minutes Deliquescence Deliquescence (Liquid Phase) Absorption->Deliquescence Hours/Days Error Stoichiometric Failure Absorption->Error Immediate

Caption: Figure 1. The kinetic pathway of moisture absorption. Note that stoichiometric error occurs at the "Absorption" phase, long before visible deliquescence.

Module 2: The "Gold Standard" Handling Protocol

Do not rely on standard weighing boats. Use the "Difference Weighing" technique.

Storage Architecture
EnvironmentSuitabilityProtocol
Open Bench CRITICAL FAIL Never open the vial here.
Standard Desiccator ⚠️ Conditional Use active

or Indicating Silica. Vacuum grease on flanges is mandatory.
Glove Box (

/Ar)
OPTIMAL The only way to guarantee 100% anhydrous mass.
Schlenk Line High Use inert gas backfill when transferring.
The "Difference Weighing" Technique (SOP)

Use this method if a glovebox is unavailable. It minimizes the salt's exposure to air.

  • Preparation: Dry the outer surface of the stock vial with a Kimwipe.

  • Tare: Place the entire capped stock vial on the balance. Tare to zero.

  • Transfer: Remove the vial from the balance. Quickly transfer an estimated amount of solid into your reaction vessel. Immediately recap the stock vial.

  • Measurement: Place the capped stock vial back on the balance .

  • Calculation: The negative value displayed is the exact mass of reagent added to your reaction.

    • Why? The sample sitting on the balance pan absorbs water, increasing weight while you watch. Difference weighing measures what left the vial, bypassing this error.

Module 3: Troubleshooting & Rescue Operations

Q1: "My sample has clumped into a hard rock. Is it ruined?"

Diagnosis: The sample has absorbed moisture, which then partially dissolved the surface crystals. Upon slight drying or temperature change, these recrystallized, fusing the particles. The Fix (Rescue Protocol):

  • Do NOT chip it out with a metal spatula (risk of glass breakage/contamination).

  • Vacuum Dry: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets.
    
  • Time: Apply high vacuum (<10 mbar) for 24 hours.

  • Result: The solid will become brittle and can be broken up gently.

Q2: "I suspect my sample is wet. How do I adjust my stoichiometry?"

Diagnosis: You lack the equipment to dry it, but need to run the reaction now. The Fix: Determine water content and adjust the Molecular Weight (MW).

Correction Table:

Assumed Water Content (w/w%) Correction Factor Effective MW (Anhydrous MW: ~235.15)
0% (Ideal) 1.00 235.15 g/mol
5% (Typical Storage) 1.053 247.52 g/mol

| 10% (Old Sample) | 1.111 | 261.27 g/mol |

Formula:



Q3: "Can I heat it to dry it?"

WARNING:NO. Amine hydrochlorides can dissociate at high temperatures, releasing HCl gas:



If you heat it in an oven >60°C without vacuum, you may lose HCl, changing the pH profile and purity. Always use Vacuum + Desiccant at Room Temperature. 

Module 4: Analytical Validation (Prove It)

How do you know the "Rescue" worked?

Karl Fischer Titration (The Standard)
  • Method: Volumetric or Coulometric.

  • Solvent: Methanol (ensure the salt dissolves completely).

  • Target: < 1.0% water content.

1H-NMR "Zero-Cost" Check

If you don't have a KF titrator, use NMR.

  • Dissolve ~10 mg in DMSO-d6 (DMSO is hygroscopic, so use a fresh ampoule).

  • Check the

    
     peak at 3.33 ppm .
    
  • Integrate the

    
     peak relative to a known single proton on the pyridine ring.
    
  • Calculate molar ratio of water to compound.

Visualization: The Rescue Workflow

RescueProtocol WetSample Clumped/Wet Sample DesiccantChoice Select Desiccant: P2O5 (Acidic) or KOH (Basic) WetSample->DesiccantChoice Vacuum Vacuum Desiccation (<10 mbar, 24h, 25°C) DesiccantChoice->Vacuum Place in Chamber Validation Validation: NMR or Karl Fischer Vacuum->Validation Validation->Vacuum Fail (>1% H2O) Usage Ready for Use (Apply Difference Weighing) Validation->Usage Pass (<1% H2O)

Caption: Figure 2. The closed-loop rescue protocol for solvated amine salts.

References

  • PubChem. (n.d.). Anabasine | C10H14N2. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Burfield, D. R., & Smithers, R. H. (1982). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. Journal of Organic Chemistry. (Contextual grounding for amine drying).
  • ScienceMadness. (2008). Converting to the hydrochloric salt for storage? (Discussion on HCl salt stability and drying). Retrieved January 30, 2026, from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved January 30, 2026, from [Link]

Validation & Comparative

In Vivo Validation of 3-(Piperidin-2-yl)pyridine (Anabasine): Pharmacological Profiling & Comparative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-2-yl)pyridine , commonly known as Anabasine , is a minor tobacco alkaloid and a structural isomer of nicotine.[1] Unlike nicotine, which primarily targets


 nicotinic acetylcholine receptors (nAChRs) to drive reward and addiction, Anabasine exhibits a distinct pharmacological profile characterized by full agonism at 

nAChRs
and partial agonism at

subtypes.[2]

This guide provides a technical comparison of Anabasine against Nicotine and Varenicline, focusing on its potential as a non-addictive cognitive enhancer and its utility in distinguishing pharmacological effects mediated by specific nAChR subtypes.

Mechanistic Profile: Receptor Selectivity & Signaling

The therapeutic divergence between Anabasine and Nicotine stems from their receptor selectivity. Anabasine acts as a potent, full agonist at homomeric


 receptors, a pathway critical for cognitive processing and neuroprotection, while displaying lower affinity for the addiction-linked 

heteromers.[2]
Comparative Receptor Binding Profile
FeatureAnabasine Nicotine Varenicline

nAChR Efficacy
Full Agonist (High Efficacy)Partial Agonist (Low Efficacy)Full Agonist (Moderate)

nAChR Affinity
Moderate (

> Nicotine)
High (

~ 1 nM)
High (Partial Agonist)
Desensitization Kinetics Protracted/SlowRapidIntermediate
Primary In Vivo Outcome Cognitive Enhancement / NeuroprotectionReward / Analgesia / AddictionSmoking Cessation
Mechanism of Action: nAChR Signaling

The following diagram illustrates the signal transduction pathway activated by Anabasine, leading to cognitive enhancement without the strong dopaminergic reward reinforcement associated with


 activation.

G Anabasine Anabasine (Ligand) Alpha7 α7 nAChR (Homomeric Pentamer) Anabasine->Alpha7 Full Agonism Ca_Influx Ca2+ Influx (Presynaptic & Postsynaptic) Alpha7->Ca_Influx Channel Opening DA_Release Dopamine Release (VTA/NAc) Alpha7->DA_Release Minor Effect (Low Abuse Potential) Glutamate Glutamate Release (Presynaptic) Ca_Influx->Glutamate Facilitation ERK_CREB ERK / CREB Phosphorylation Ca_Influx->ERK_CREB Signal Transduction LTP Long-Term Potentiation (Hippocampus) Glutamate->LTP ERK_CREB->LTP Cognition Cognitive Enhancement (Working Memory) LTP->Cognition

Figure 1: Anabasine-mediated


 nAChR signaling pathway prioritizing glutamatergic transmission and LTP over dopaminergic reward.

In Vivo Efficacy Comparison

Anabasine demonstrates a unique therapeutic window where it improves cognitive deficits (e.g., reversing NMDA antagonist effects) without supporting self-administration, a key marker of abuse liability.

Quantitative Performance Matrix
MetricAnabasine Nicotine Experimental Validation
Self-Administration No (Reduces Nicotine intake)Yes (Robust)Rats do not self-administer Anabasine; pretreatment reduces Nicotine self-admin [1].
Drug Discrimination Substitutes for Nicotine (Lower Potency)Training DrugGeneralizes to Nicotine cue but requires higher doses [2].
Cognitive Rescue Effective (Reverses MK-801 deficit)EffectiveReverses working memory errors in Radial Arm Maze [3].
Locomotor Activity Biphasic (Stimulation then Depression)StimulantLow doses increase activity; high doses depress it [1].
Half-Life (

)
~16 Hours (Human est.)~2 HoursSignificantly longer duration of action [4].
Key Differentiator: Abuse Liability

Unlike nicotine, Anabasine is not reinforcing in self-administration paradigms. In fact, pretreatment with Anabasine dose-dependently decreases nicotine self-administration in rats, suggesting potential utility as a cessation aid similar to Varenicline but with a distinct


-dominant profile [1].

Detailed Experimental Protocols

To validate Anabasine's pharmacological effects, researchers should utilize the following self-validating protocols.

Protocol A: Cognitive Enhancement (Radial Arm Maze)

Objective: Assess Anabasine's ability to reverse memory deficits induced by the NMDA antagonist Dizocilpine (MK-801).[2][3] This confirms


 nAChR involvement in glutamatergic modulation.

Workflow Diagram:

Protocol Habituation 1. Habituation (Days 1-3) Training 2. Training Phase (Until 80% Accuracy) Habituation->Training Deficit_Induction 3. Deficit Induction (MK-801 0.05 mg/kg) Training->Deficit_Induction Baseline Established Treatment 4. Anabasine Tx (0.2 - 2.0 mg/kg SC) Deficit_Induction->Treatment Pre-treatment (15 min) Testing 5. Test Session (Win-Shift Task) Treatment->Testing Start Task Analysis 6. Data Analysis (Errors vs Latency) Testing->Analysis

Figure 2: Experimental workflow for validating cognitive rescue in the Radial Arm Maze.

Step-by-Step Methodology:

  • Subjects: Adult Sprague-Dawley rats (n=10-12/group).

  • Apparatus: 8-arm Radial Maze with food rewards in all arms.

  • Training: Train rats daily until they enter all 8 arms with <2 re-entry errors (working memory) for 3 consecutive days.

  • Deficit Induction: Administer Dizocilpine (MK-801) at 0.05 mg/kg (IP) 20 minutes prior to testing. This reliably impairs working memory.

  • Validation Treatment: Administer Anabasine (0.2, 1.0, or 2.0 mg/kg, SC) 15 minutes prior to MK-801.

  • Endpoint: Record "Working Memory Errors" (re-entries into baited arms).

    • Success Criterion: Anabasine-treated groups show statistically fewer errors than the MK-801-only group [3].

Protocol B: Evaluation of Abuse Liability (Self-Administration)

Objective: Confirm lack of reinforcing efficacy compared to Nicotine.

  • Catheterization: Implant jugular vein catheters in rats.

  • Acquisition: Allow rats to self-administer Nicotine (0.03 mg/kg/infusion) on an FR1 schedule until stable.

  • Substitution: Replace Nicotine with Anabasine (doses 0.01 - 0.1 mg/kg/infusion).

  • Result: Response rates should drop to saline-extinction levels, confirming Anabasine does not support reinforcement [1].

Safety & Toxicology Profile

While Anabasine has therapeutic potential, its safety margin is narrower than nicotine in specific contexts.

  • Teratogenicity: Anabasine is a known teratogen in livestock (causing "crooked calf disease") due to desensitization of fetal muscle-type nAChRs. It should not be used in reproductive toxicity studies without this specific endpoint in mind [5].

  • Acute Toxicity: High doses (>5 mg/kg in rodents) can induce depolarization block, leading to respiratory failure or seizures. The therapeutic window for cognitive enhancement (0.2 - 2.0 mg/kg) is below the seizure threshold [3].

References

  • Caine, S. B., et al. (2014).[2] Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Experimental and Clinical Psychopharmacology. Link

  • Brioni, J. D., et al. (1994). Nicotinic receptor agonists: Profile of drug discrimination in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Maciuk, A., et al. (2014). Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. Journal of Psychopharmacology. Link

  • Jacob, P., et al. (1999).[1][2] Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. Link

  • Green, B. T., et al. (2013). Piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors. Food and Chemical Toxicology. Link

Sources

Comparative Guide: Synthetic Routes for 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C3 Challenge"

The 3-substituted piperidine scaffold is a privileged motif in medicinal chemistry, serving as the core for numerous GPCR ligands, kinase inhibitors (e.g., Niraparib), and neurotransmitter reuptake inhibitors. Unlike their 2- and 4-substituted counterparts, 3-substituted piperidines present a unique synthetic challenge:

  • Lack of Symmetry: Unlike 4-substituted analogs, they possess a chiral center, necessitating enantioselective methods.

  • Electronic Deactivation: Direct C-H functionalization at C3 is electronically disfavored compared to the α-amino (C2) position.

  • Steric Access: The C3 position is less accessible than C4, making steric differentiation difficult.

This guide compares three distinct synthetic paradigms to overcome these hurdles: Asymmetric Hydrogenation (AH) , Asymmetric Reductive Heck (ARH) , and De Novo Ring-Closing Metathesis (RCM) .

Comparative Analysis of Synthetic Routes

Route A: Asymmetric Hydrogenation of Pyridinium Salts (The Industrial Standard)
  • Concept: The most direct route involves reducing a pre-functionalized 3-substituted pyridine. However, neutral pyridines coordinate strongly to metal catalysts, poisoning them. The solution is the "Salt Activation" strategy, where the pyridine is converted to a pyridinium salt (e.g., N-benzyl) to facilitate hydrogenation.

  • Mechanism: The reaction proceeds via partial reduction to a dihydropyridine or enamine intermediate. The key to enantioselectivity is preventing the racemizing enamine-iminium tautomerization before the final reduction.

  • Best For: Simple alkyl or aryl substituents where the pyridine precursor is commercially available.

Route B: Asymmetric Reductive Heck (The Modern Catalytic Approach)
  • Concept: Instead of starting with a substituted pyridine, this route builds the C3 substitution pattern from a simple pyridine precursor using a cross-coupling approach.[1] It utilizes a Rh-catalyzed asymmetric conjugate addition of arylboronic acids to an activated dihydropyridine.

  • Mechanism: Pyridine is activated as a carbamate (e.g., phenyl pyridine-1(2H)-carboxylate). A Rh-chiral diene complex facilitates the addition of an arylboronic acid to the C3 position, followed by elimination to form a chiral tetrahydropyridine.

  • Best For: Late-stage diversification; installing complex aryl/heteroaryl groups at C3 without needing a specific pyridine precursor.

Route C: Ring-Closing Metathesis (The De Novo Precision Route)
  • Concept: Constructing the ring from acyclic precursors. This allows for the absolute control of stereochemistry by starting from the "chiral pool" (e.g., amino acids like serine or alanine).

  • Mechanism: An acyclic diene containing the chiral center is subjected to Ru-catalyzed Ring-Closing Metathesis (Grubbs II) to close the piperidine ring.

  • Best For: Complex, non-aromatic substituents, or when specific functional groups (e.g., esters, protected amines) must be embedded in the scaffold before ring formation.

Performance Metrics Comparison

FeatureRoute A: Asymmetric HydrogenationRoute B: Reductive Heck (Rh-Cat)Route C: RCM (De Novo)
Starting Material 3-Substituted PyridinePyridine + Arylboronic AcidChiral Amino Acid / Allyl Amine
Step Count Low (2-3 steps)Medium (3 steps)High (5-7 steps)
Enantioselectivity (ee) Good (80-94%)Excellent (>95%)Perfect (Source Dependent)
Yield (Overall) High (>80%)High (70-90%)Moderate (40-60%)
Substrate Scope Limited by Pyridine availabilityBroad (Boronic acid diversity)Broad (Linear precursor diversity)
Scalability High (Industrial preferred)Medium (Cost of Rh/Ligand)Medium (Dilution required)
Key Limitation Catalyst poisoning; Racemization riskExpensive Rh catalystLengthy linear sequence

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on your target molecule's structural features.

PiperidineRouteSelection Start Target: 3-Substituted Piperidine Q1 Is the C3 substituent Aryl or Heteroaryl? Start->Q1 Q2 Is the Pyridine precursor commercially available? Q1->Q2 No (Alkyl/Functionalized) RouteB Route B: Reductive Heck (Rh-Chiral Diene) Q1->RouteB Yes (Cross-Coupling logic) Q3 Does the substituent contain sensitive stereocenters? Q2->Q3 No RouteA Route A: Asymmetric Hydrogenation (Rh-JosiPhos) Q2->RouteA Yes (Direct Reduction) Q3->RouteB No (Vinyl Boronic Acids) RouteC Route C: De Novo RCM (Grubbs II) Q3->RouteC Yes (Chiral Pool)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substituent type and precursor availability.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Pyridinium Salts (Rh-JosiPhos)

Based on the method by Renom-Carrasco et al. (2016)

Principle: Use of a pyridinium salt prevents catalyst poisoning, while the Rh-JosiPhos ligand system controls the facial selectivity of the hydride addition.

Reagents:

  • Substrate: 1-Benzyl-3-phenylpyridinium bromide

  • Catalyst: [Rh(COD)2]BF4 (1 mol%)

  • Ligand: (R,S)-JosiPhos (1.1 mol%)

  • Base: Triethylamine (Et3N) (1.0 equiv)

  • Solvent: Methanol/THF (1:1)

  • Gas: H2 (50 bar)

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox, mix [Rh(COD)2]BF4 and (R,S)-JosiPhos in MeOH/THF. Stir for 30 min to form the active complex.

  • Substrate Loading: Add the pyridinium salt and Et3N to the catalyst solution. The base is critical to scavenge HBr produced during the initial hydride addition, retarding the racemizing enaminium-iminium tautomerization.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 50 bar H2. Stir at 50°C for 16 hours.

  • Workup: Depressurize. Concentrate the solvent.

  • Purification: The crude N-benzyl piperidine is purified via flash chromatography (Hexanes/EtOAc).

  • Debenzylation (Optional): Hydrogenate over Pd/C (10%) in MeOH with 1 atm H2 to yield the free amine.

Typical Result: 92% Yield, 90% ee.

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck

Based on the method by Fletcher et al. (2023)[2]

Principle: This route avoids the need for substituted pyridines by coupling a boronic acid to an activated "dihydropyridine-like" intermediate.

Reagents:

  • Precursor: Phenyl pyridine-1(2H)-carboxylate (Prepared from pyridine + phenyl chloroformate + NaBH4)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: [Rh(C2H4)2Cl]2 (2.5 mol%)

  • Ligand: Chiral diene ligand (e.g., (R,R)-Bn-bod*) (5.5 mol%)

  • Base: KOH (50% aq, 2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Activation (Pre-step): React pyridine with phenyl chloroformate followed by reduction with NaBH4 at -78°C to isolate the crude phenyl pyridine-1(2H)-carboxylate.

  • Carbometalation: In a vial, combine the Rh precursor, chiral ligand, arylboronic acid, and the activated pyridine carbamate in dioxane.

  • Reaction: Heat to 60°C for 14 hours. The Rh catalyst directs the addition of the aryl group to the C3 position (conjugate addition) followed by elimination.

  • Isolation: Filter through silica to remove the catalyst.

  • Final Reduction: The product is a 3-substituted tetrahydropyridine.[1][2][3] Dissolve in MeOH, add Pd/C (10 wt%), and stir under H2 balloon (1 atm) for 4 hours to saturate the ring.

  • Deprotection: Hydrolyze the carbamate using NaOH in EtOH/H2O at reflux to access the free piperidine.

Typical Result: 78% Overall Yield, 96-99% ee.

Mechanistic Visualization (Reductive Heck Route)

The following diagram details the catalytic cycle for the Reductive Heck route, highlighting the origin of enantioselectivity.

ReductiveHeckMechanism Pyridine Pyridine (Precursor) Activation Activation (ClCO2Ph / NaBH4) Pyridine->Activation DHP Dihydropyridine Carbamate Activation->DHP Insertion Migratory Insertion (Enantio-determining) DHP->Insertion Coordination Rh_Complex Rh-L* Active Species (Chiral Catalyst) Transmetalation Transmetalation (+ ArB(OH)2) Rh_Complex->Transmetalation Transmetalation->Insertion Ar-Rh-L* Elimination Beta-H Elimination Insertion->Elimination C-C Bond Formed Tetrahydro Chiral Tetrahydropyridine Elimination->Tetrahydro Release Catalyst FinalRed Pd/C + H2 (Saturation) Tetrahydro->FinalRed Product 3-Substituted Piperidine FinalRed->Product

Caption: Mechanistic pathway for the Rh-catalyzed asymmetric reductive Heck synthesis of 3-substituted piperidines.

References

  • Renom-Carrasco, M., et al. (2016). "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 22(28), 9528-9532.

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221–14226.

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2859-2862.

  • Ma, S., et al. (2018). "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters, 20(13), 3817–3821.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(Piperidin-2-yl)pyridine dihydrochloride. As a crucial intermediate in pharmaceutical research, particularly for developing drugs targeting the central nervous system, its handling and disposal demand meticulous attention to safety and environmental regulations[1]. The inherent toxicity of this compound class necessitates a disposal protocol that is both robust and validated by established safety principles.

This document synthesizes data from safety data sheets (SDS) of structurally similar compounds, regulatory guidelines, and best practices in chemical waste management to provide a comprehensive operational plan. The procedures outlined here are designed to protect researchers, support staff, and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The primary hazards associated with this compound are severe and acute[2]:

  • Acute Oral Toxicity (Category 2): Fatal if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Respiratory Irritation (Category 3): May cause respiratory irritation.

Furthermore, its structural parent, pyridine, is a highly flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and may cause damage to the liver and kidneys[3][4]. Given this profile, all waste streams containing 3-(Piperidin-2-yl)pyridine dihydrochloride must be treated as acute hazardous waste .

Hazard Classification Category Signal Word Hazard Statement Source
Acute Toxicity, OralCategory 2Danger H300: Fatal if swallowed[2]
Skin IrritationCategory 2Warning H315: Causes skin irritation[2]
Eye IrritationCategory 2Warning H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3Warning H335: May cause respiratory irritation[2]
Pre-Disposal Safety Protocols: Preparing for Safe Handling

Before beginning any disposal procedure, the following safety measures are mandatory to establish a controlled and safe working environment.

2.1. Required Personal Protective Equipment (PPE)

Your primary defense against exposure is the correct use of PPE. The causality is simple: creating an impermeable barrier between you and the chemical prevents contact, inhalation, and ingestion.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always double-glove if there is a risk of splashing.[5]

  • Eye Protection: Chemical safety goggles are required at all times. If handling larger quantities or there is a significant splash risk, use a face shield in addition to goggles.[3]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.[3]

  • Respiratory Protection: If handling the powder outside of a certified fume hood, a NIOSH-approved respirator is necessary.[6]

2.2. Engineering Controls

The laboratory environment must be engineered to contain the hazard.

  • Chemical Fume Hood: All handling and preparation of 3-(Piperidin-2-yl)pyridine dihydrochloride waste must be conducted within a properly functioning and certified chemical fume hood.[6] This is the most critical engineering control for preventing inhalation of the powdered chemical.

  • Safety Stations: A safety shower and eyewash station must be unobstructed and immediately accessible (within a 10-second walk) from the handling area.[2][6]

Step-by-Step Disposal Procedures

The following protocols provide a systematic workflow for managing all waste streams associated with 3-(Piperidin-2-yl)pyridine dihydrochloride. The guiding principle is containment and segregation . Never mix this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[7]

3.1. Waste Segregation and Containerization

The first step is to ensure the waste is placed in a proper, dedicated container. This prevents accidental reactions and ensures the waste is correctly profiled for final disposal.

  • Step 1: Select the Correct Waste Container. Use a sealable, airtight container made of a compatible material such as glass or high-density polyethylene (HDPE). The container must be in good condition with no cracks or leaks.

  • Step 2: Affix a Hazardous Waste Label. Before adding any waste, securely attach a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "3-(Piperidin-2-yl)pyridine dihydrochloride"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first piece of waste is added)

    • The associated hazards (e.g., "Acutely Toxic")

  • Step 3: Keep the Container Closed. The waste container must remain sealed at all times, except when actively adding waste.[8]

3.2. Managing Different Waste Streams

Your research will generate several types of waste, each requiring proper handling.

Protocol A: Unused or Surplus Solid Compound

  • Perform all work inside a chemical fume hood.

  • Carefully transfer the solid 3-(Piperidin-2-yl)pyridine dihydrochloride from its original container into the designated hazardous waste container using a dedicated spatula or scoop.

  • Avoid generating dust. If the compound is a fine powder, transfer it slowly and close to the mouth of the waste container.

  • Securely seal the hazardous waste container immediately after the transfer.

Protocol B: Contaminated Labware (e.g., Glassware, Spatulas)

  • Initial Decontamination: Inside the fume hood, rinse the contaminated labware three times with a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Collect all solvent rinsate in a separate, properly labeled hazardous waste container for halogenated or non-halogenated waste, as per your lab's protocol. This rinsate is now considered hazardous.

  • Final Cleaning: After the solvent rinse, the labware can be washed with soap and water as usual.

Protocol C: Contaminated PPE and Consumables (e.g., Gloves, Weigh Boats)

  • All disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must be considered solid hazardous waste.

  • Collect these items in a dedicated, labeled, and sealed plastic bag or a lined solid waste container.

  • Do not dispose of this contaminated solid waste in the regular trash.

Protocol D: "Empty" Original Containers Due to the acute toxicity of this compound, the original container, even when "empty," must be disposed of as hazardous waste.

  • Securely close the cap on the empty container.

  • Place the container in the solid hazardous waste stream or manage it as instructed by your EHS department. Do not attempt to rinse and discard in regular recycling or trash.[9]

Waste Storage and Final Disposal

Proper storage while awaiting pickup is a critical regulatory and safety requirement.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.

  • Arrange for Pickup: Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup.[6][9] Provide them with all necessary information about the waste. Final disposal will be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.[10]

Disposal Methods to Avoid:

  • DO NOT dispose of 3-(Piperidin-2-yl)pyridine dihydrochloride down the drain. This can harm aquatic life and violate environmental regulations.[2][9]

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 3-(Piperidin-2-yl)pyridine dihydrochloride.

Caption: Workflow for the proper disposal of 3-(Piperidin-2-yl)pyridine dihydrochloride.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spill (Inside a Fume Hood):

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[11]

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[11]

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal as hazardous waste.

  • Large Spill (or any spill outside a Fume Hood):

    • Immediately alert others in the area and evacuate the laboratory.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response line and EHS department immediately.[6]

    • Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-(Piperidin-2-yl)pyridine dihydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • ChemSupply Australia. Safety Data Sheet PYRIDINE.[Link]

  • Carl ROTH. Safety Data Sheet: Pyridine.[Link]

  • MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride.[Link]

  • U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.[Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine.[Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.[Link]

  • GOV.UK. Pyridine: incident management.[Link]

  • Penta Chemicals. Pyridine - SAFETY DATA SHEET.[Link]

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines.[Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.